molecular formula C14H12N2O2S B5866271 N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Numéro de catalogue B5866271
Poids moléculaire: 272.32 g/mol
Clé InChI: LISKAHLJJCITTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as OTB, is a chemical compound that has attracted significant attention in the field of medicinal chemistry. OTB is a heterocyclic compound that contains a benzothiazole ring and a benzamide moiety. It has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mécanisme D'action

The mechanism of action of N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides by binding to their hydrophobic regions. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in xenograft models. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides in vitro and in vivo. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in lab experiments is its high purity and stability. This compound is a white solid that can be easily synthesized and purified using standard techniques. Another advantage of using this compound is its broad range of potential therapeutic applications. This compound has been shown to have potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. One limitation of using this compound in lab experiments is its limited solubility in water. This compound is a hydrophobic compound that requires the use of organic solvents for its dissolution. Another limitation of using this compound is its potential toxicity. Although this compound has been shown to be relatively non-toxic in vitro and in vivo, its long-term toxicity and side effects are not fully understood.

Orientations Futures

There are several future directions for the research on N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One direction is to further elucidate the mechanism of action of this compound in various diseases. Another direction is to optimize the synthesis and purification methods of this compound to improve its yield and purity. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular diseases. Finally, another direction is to investigate the potential combination therapies of this compound with other drugs or compounds to enhance its therapeutic efficacy.

Méthodes De Synthèse

The synthesis of N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 198-201°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Applications De Recherche Scientifique

N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

Propriétés

IUPAC Name

N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-11-8-4-7-10-12(11)19-14(15-10)16-13(18)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISKAHLJJCITTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.